molecular formula C13H19ClN2O3 B1499982 Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride CAS No. 1159825-20-3

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

Cat. No. B1499982
CAS RN: 1159825-20-3
M. Wt: 286.75 g/mol
InChI Key: YVHVEHPWNMUIKO-UHFFFAOYSA-N
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Description

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 1159825-20-3. It has a molecular weight of 286.76 and its IUPAC name is benzyl 3-(hydroxymethyl)-1-piperazinecarboxylate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O3.ClH/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Metabolic Pathways and Enzyme Interactions

  • The compound was found to be metabolized into various metabolites like a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol. This process involves several enzymes, including CYP2D6, CYP2C9, CYP3A4/5, CYP2A6, alcohol dehydrogenase, aldehyde dehydrogenase, and aldehyde oxidase, highlighting its interaction with various metabolic pathways (Hvenegaard et al., 2012).

Synthesis and Antimicrobial Activity

  • New pyridine derivatives synthesized from this compound were evaluated for antimicrobial activity. These derivatives exhibited variable and modest activity against different strains of bacteria and fungi, showing its potential in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Potential Antipsychotic Agents

  • Heterocyclic analogues of this compound were evaluated for their potential as antipsychotic agents. This involved studying their binding to dopamine and serotonin receptors, and their ability to antagonize certain responses in animal models. Certain derivatives displayed potent in vivo activities, suggesting their potential use in psychiatric treatment (Norman, Navas, Thompson, & Rigdon, 1996).

Receptor Binding Affinity

  • The compound's affinity for multiple neurotransmitter receptor binding sites in the human brain, such as 5-hydroxytryptamine (5-HT) receptor subtypes and alpha 2-adrenergic receptors, was studied. This information is crucial for understanding its potential neurological and pharmacological effects (Hamik & Peroutka, 1989).

Antimuscarinic Activity

  • Substituted 1-phenyl-3-piperazinyl-2-propanones related to this compound were reported to have antimuscarinic activity. The study focused on deriving new agents for treating urinary incontinence associated with bladder muscle instability. The compounds were examined for muscarinic receptor selectivity and their effects on various physiological responses in animal models (Kaiser et al., 1993).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has the following hazard statements: H302-H315-H319-H335. Precautionary measures include P280-P305+P351+P338 .

properties

IUPAC Name

benzyl 3-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHVEHPWNMUIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662619
Record name Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159825-20-3
Record name Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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